molecular formula C8H12O5 B8290452 2-Methyl-2-(2-oxo-ethyl)-malonic acid dimethyl ester

2-Methyl-2-(2-oxo-ethyl)-malonic acid dimethyl ester

Cat. No.: B8290452
M. Wt: 188.18 g/mol
InChI Key: PFFIPDCSCJWBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-oxo-ethyl)-malonic acid dimethyl ester is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

dimethyl 2-methyl-2-(2-oxoethyl)propanedioate

InChI

InChI=1S/C8H12O5/c1-8(4-5-9,6(10)12-2)7(11)13-3/h5H,4H2,1-3H3

InChI Key

PFFIPDCSCJWBET-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product of Example 31A (1.1 gm, 5.9 mmol) was dissolved in CH2Cl2/MeOH 10:1 (15 mL) and cooled to −78° C. To the solution was bubbled O3 over 20 minutes. The reaction solution was purged with N2 for a further 10 minutes and dimethyl sulfide (DMS) (3.6 gm, 59 mmol) was added and the reaction warmed to ambient temperature and stirred for a further 2 hours. The solvent was evaporated in vacuo and product purified by flash column chromatography (hexane/EtOAc 100:0 to 70:30) to collect Example 31B as an oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the product of Example 31A (1.1 gm, 5.9 mmol) was dissolved in CH2Cl2)/MeOH 10:1 (15 mL) and cooled to −78° C. To the solution was bubbled O3 over 20 minutes. The reaction solution was purged with N2 for a further 10 minutes and dimethyl sulfide (DMS) (3.6 gm, 59 mmol) was added and the reaction warmed to ambient temperature and stirred for a further 2 hours. The solvent was evaporated in vacuo and product purified by flash column chromatography (hexane/EtOAc 100:0 to 70:30) to collect Example 31B as an oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

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